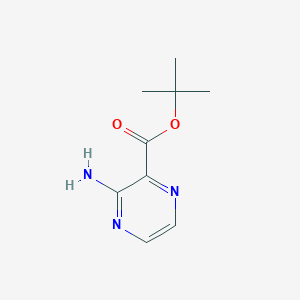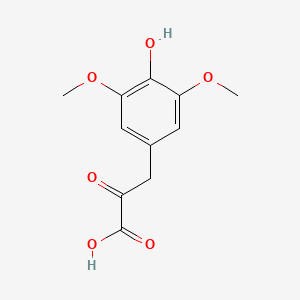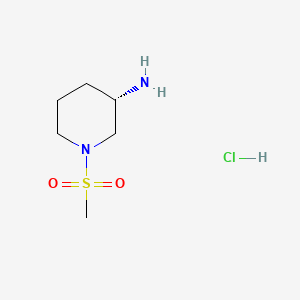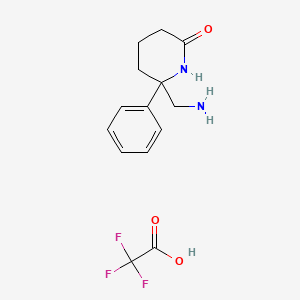
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: This step can be achieved through aminomethylation reactions, such as the Mannich reaction, where formaldehyde and a primary or secondary amine are used.
Addition of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the compound, which can be done under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The trifluoroacetic acid moiety can modulate the compound’s solubility and stability, affecting its overall bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
6-(Aminomethyl)-6-phenylpiperidin-2-one: Lacks the trifluoroacetic acid moiety, which may result in different solubility and stability properties.
6-(Aminomethyl)-6-phenylpiperidin-2-one,hydrochloride: Contains a hydrochloride group instead of trifluoroacetic acid, potentially altering its reactivity and biological activity.
Uniqueness
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which can significantly influence its chemical and biological properties. This makes it a valuable compound for specific applications where enhanced stability and solubility are desired .
Propiedades
Fórmula molecular |
C14H17F3N2O3 |
|---|---|
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
6-(aminomethyl)-6-phenylpiperidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N2O.C2HF3O2/c13-9-12(8-4-7-11(15)14-12)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6H,4,7-9,13H2,(H,14,15);(H,6,7) |
Clave InChI |
ZZUSYKPOGRJXBR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(C1)(CN)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
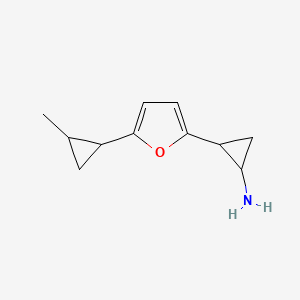
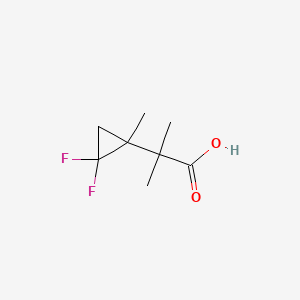

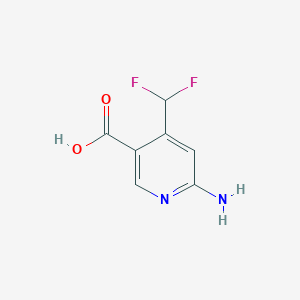

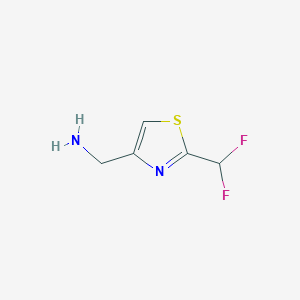
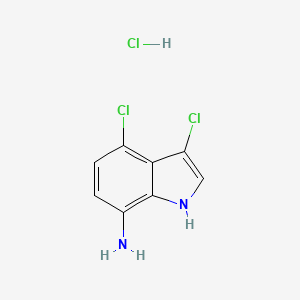
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
